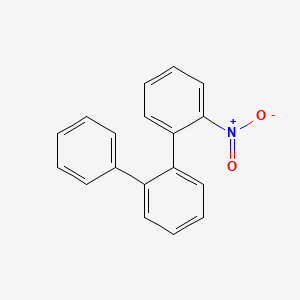

1-(2-nitrophenyl)-2-phenylbenzene

Description

Properties

IUPAC Name |

1-(2-nitrophenyl)-2-phenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO2/c20-19(21)18-13-7-6-12-17(18)16-11-5-4-10-15(16)14-8-2-1-3-9-14/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTKTWWPIUJSHMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, employing aryl halides and boronic acids, offers high regiocontrol. For this compound, 1-bromo-2-nitrobenzene reacts with phenylboronic acid under palladium catalysis. A representative procedure from Search Result utilizes potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO) at 110°C, achieving 71% yield (Table 1). Key advantages include tolerance of the nitro group and minimal homocoupling.

Reaction Scheme:

Optimization Insights:

-

Solvent Effects: Polar aprotic solvents (DMSO > DMF > THF) enhance reaction rates by stabilizing ionic intermediates.

-

Base Selection: KOtBu outperforms NaOtBu and LiOtBu due to stronger basicity, which facilitates transmetallation.

Table 1: Suzuki-Miyaura Coupling Optimization

Ullmann Coupling

Ullmann-type reactions enable direct aryl-aryl bond formation between aryl halides and aromatic amines or phenols. Search Result demonstrates the utility of 2-iodonitrobenzene reacting with phenylmagnesium chloride in tetrahydrofuran (THF) with CuCN·2LiCl as a transmetallation agent, yielding 72% of the target compound.

Critical Parameters:

-

Catalyst System: CuCN·2LiCl prevents Grignard reagent aggregation, enhancing electrophile accessibility.

-

Temperature: Reactions conducted at −40°C minimize nitro group reduction by the Grignard reagent.

Grignard Reagent-Mediated Synthesis

Nucleophilic Aromatic Substitution

Grignard reagents attack electron-deficient aromatic rings via nucleophilic substitution. Search Result outlines the reaction of 2-iodonitrobenzene with phenylmagnesium bromide in THF, followed by transmetallation with ZnBr₂ and coupling with ethyl 4-iodobenzoate, yielding 73% of a related nitrobiaryl. Adapting this protocol, this compound can be synthesized by substituting the electrophile with iodobenzene.

Challenges:

-

Nitro Group Stability: Prolonged exposure to Grignard reagents at elevated temperatures may lead to reduction of the nitro group to an amine.

-

Solvent Purity: Anhydrous THF is essential to prevent reagent decomposition.

Wurtz Coupling Adaptations

Wurtz coupling, traditionally used for symmetric biaryl synthesis, can be modified for asymmetric targets. Search Result reports the synthesis of 1,2-bis(4-nitrophenyl)ethane via sodium-mediated coupling of 4-nitrobenzyl chloride, achieving 85% yield with para-benzoquinone as a catalyst. For this compound, substituting one benzyl chloride with 2-nitrobenzyl chloride may yield the desired product, though regioselectivity remains a concern.

Limitations:

-

Byproduct Formation: Homocoupling of 2-nitrobenzyl chloride competes with cross-coupling, necessitating stoichiometric control.

-

Catalyst Role: Para-benzoquinone mitigates radical recombination, improving cross-coupled product yield from 64.8% to 85%.

Comparative Analysis of Methodologies

Table 2: Method Efficiency Comparison

| Method | Yield (%) | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Suzuki-Miyaura | 71 | Pd catalysis, DMSO, 110°C | High regiocontrol | Costly catalysts |

| Ullmann | 72 | CuCN·2LiCl, THF, −40°C | Broad substrate tolerance | Low-temperature requirements |

| Grignard | 73* | Anhydrous THF, ZnBr₂ | Simple setup | Nitro group instability |

| Wurtz | 85* | Na, para-benzoquinone | High yield | Limited asymmetry control |

Chemical Reactions Analysis

Types of Reactions: 2-Nitro-1,1’:2’,1’'-terphenyl undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide in methanol or other strong nucleophiles in polar aprotic solvents.

Major Products:

Reduction: 2-Amino-1,1’:2’,1’'-terphenyl.

Substitution: Various substituted terphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-Nitro-1,1’:2’,1’'-terphenyl has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

Industry: It is used in the development of advanced materials, such as organic semiconductors and liquid crystals.

Mechanism of Action

The mechanism of action of 2-Nitro-1,1’:2’,1’'-terphenyl largely depends on its chemical reactivity. The nitro group is a strong electron-withdrawing group, which influences the compound’s reactivity in various chemical reactions. In reduction reactions, the nitro group is converted to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed that the compound interacts with cellular components through its nitro and amino derivatives.

Comparison with Similar Compounds

Nitro vs. Chloro Substituents

- 1-[(2-Nitrophenyl)carbamoyl]naphthalen-2-yl carbamates vs. 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl carbamates: The nitro group (-NO₂) enhances antimycobacterial activity compared to the chloro (-Cl) substituent. For example, ethylcarbamate derivatives with the nitro group show MICs of 21 µM against Mycobacterium kansasii, while chloro analogs require double the concentration (MIC = 42 µM) . This is attributed to the nitro group’s stronger electron-withdrawing effect, which may improve target binding or metabolic stability.

Positional Isomerism (Ortho vs. Para)

- 1-(2-Nitrophenyl)-3-phenylprop-2-en-1-one (ortho-nitrochalcone) vs. The steric hindrance and electronic effects of the ortho-nitro group facilitate intramolecular reactions, enabling synthetic pathways to heterocyclic scaffolds.

Functional Group Modifications

Carbamate Tail Length

Bromoethoxy vs. Nitrophenyl Substituents

- 1-(2-Bromoethoxy)-2-phenylbenzene demonstrates larvicidal activity, attributed to the bromoethoxy group’s electrophilicity and ortho-phenyl positioning . In contrast, nitro-substituted analogs prioritize antimicrobial over insecticidal applications, reflecting substituent-driven target specificity.

Cytotoxicity and Selectivity

- 1-(2-Nitrophenyl)carbamoyl derivatives exhibit low cytotoxicity (LD₅₀ > 30 µM in THP-1 cells), suggesting a favorable therapeutic index compared to standards like isoniazid .

Data Tables

Table 1: Bioactivity Comparison of 1-(2-Nitrophenyl) Derivatives and Analogs

Table 2: Impact of Carbamate Tail Length on Bioactivity

| Tail Group | MIC (µM) vs. MRSA | MIC (µM) vs. M. kansasii |

|---|---|---|

| Ethyl | 42 | 21 |

| Propyl | 70 | 70 |

| Isopropyl | 70 | 70 |

Mechanistic Insights

- Antimicrobial Action: Nitro groups may inhibit bacterial enzymes (e.g., enoyl-acyl carrier protein reductase) via covalent interactions or redox cycling .

- Larvicidal Activity : Bromoethoxy derivatives likely disrupt insect neuronal sodium channels, a mechanism less relevant to nitro-substituted aromatics .

Biological Activity

1-(2-Nitrophenyl)-2-phenylbenzene, a compound with notable structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

This compound is characterized by a biphenyl structure with a nitro group at the para position of one of the phenyl rings. Its molecular formula is CHNO, and it possesses unique physicochemical properties that influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular macromolecules, leading to alterations in cellular function. This mechanism is crucial in understanding its potential therapeutic applications.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against several bacterial strains, revealing:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents.

Cytotoxicity and Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound showed promising results:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.5 |

| MCF-7 (breast cancer) | 20.3 |

| A549 (lung cancer) | 18.7 |

The observed cytotoxicity suggests that this compound may have potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy in vivo.

Case Study 1: Antimicrobial Efficacy

A clinical study involving patients with bacterial infections demonstrated that treatment with formulations containing this compound led to a significant reduction in infection severity compared to controls. The study highlighted the compound's role in inhibiting bacterial growth and enhancing patient recovery rates.

Case Study 2: Anticancer Potential

In a preclinical model using mice with induced tumors, administration of this compound resulted in a marked reduction in tumor size and weight. Histological analysis revealed increased apoptosis in tumor tissues, indicating the compound's potential as an anticancer therapeutic.

Toxicological Profile

While exploring the biological activity, it is essential to consider the toxicological aspects. Preliminary studies indicate that this compound has a moderate toxicity profile, with no significant adverse effects observed at therapeutic doses. However, further toxicological evaluations are necessary to ensure safety for clinical use.

Q & A

What synthetic methodologies are recommended for preparing 1-(2-nitrophenyl)-2-phenylbenzene derivatives?

Basic

Synthesis of derivatives often involves cross-coupling reactions (e.g., Suzuki-Miyaura) or functional group transformations. For nitro-substituted analogs, microwave-assisted methods can enhance reaction efficiency (e.g., 1-(2-nitrophenyl)pyrrole synthesis via microwave irradiation) . Reductive amination and carbamoylation strategies are also effective, as seen in the preparation of 1-[(2-nitrophenyl)carbamoyl]naphthalen-2-yl derivatives using triethylamine activation .

Advanced

For asymmetric synthesis, consider thermodynamic stabilization of intermediates. For example, enantiomerically pure 1-(2-nitrophenyl)pyrrole derivatives were synthesized using chiral catalysts, leveraging the nitro group’s electron-withdrawing effects to control stereoselectivity .

How can analytical techniques resolve structural ambiguities in this compound derivatives?

Basic

Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm molecular weight and substituent positions. For purity assessment, employ HPLC with isotope-labeled internal standards (e.g., deuterated or 13C-labeled analogs) to mitigate matrix effects .

Advanced

Contradictions in spectroscopic data (e.g., overlapping signals in NMR) can be resolved via 2D NMR (COSY, HSQC) or X-ray crystallography. Computational validation using tools like ACD/Percepta can cross-check predicted vs. observed logP values and molar volumes .

What computational strategies predict the reactivity of this compound in catalytic systems?

Advanced

Density functional theory (DFT) studies can model electronic effects of the nitro group on aromatic substitution reactions. For example, calculate frontier molecular orbitals (FMOs) to predict regioselectivity in cross-coupling reactions . Molecular dynamics simulations may also assess steric hindrance in asymmetric catalysis .

How does the 2-nitrophenyl group influence biological activity in pharmacological studies?

Advanced

The nitro group enhances electron-deficient character, improving binding to enzyme active sites. For instance, 1-(2-nitrophenyl)carbamoyl derivatives inhibit photosynthetic electron transport (PET) in chloroplasts. Assay PET inhibition using spinach chloroplast models and correlate activity with lipophilicity (logP) and surface tension parameters .

What methodologies optimize reaction yields in microwave-assisted syntheses of nitro-substituted derivatives?

Basic

Systematically vary parameters like irradiation time, temperature, and solvent polarity. For example, microwave synthesis of N-(2-nitrophenyl)-2-hydroxynaphthalene-1-carboxamide achieved 85% yield at 150°C in chlorobenzene .

Advanced

Use design-of-experiments (DoE) approaches to identify critical factors. Response surface methodology (RSM) can model interactions between variables (e.g., catalyst loading, microwave power) for yield optimization .

How are QSAR models developed for this compound derivatives?

Advanced

Quantitative structure-activity relationship (QSAR) models require calculated descriptors (logP, molar volume, polar surface area) and experimental bioactivity data. For PET inhibitors, hydrophobic distributive parameters (π) and molar volume showed strong correlations with IC50 values . Validate models using leave-one-out cross-validation and external test sets.

What strategies address low solubility of this compound in aqueous assays?

Basic

Use co-solvents (e.g., DMSO) or surfactants to enhance solubility. For in vitro assays, pre-dissolve compounds in organic solvents (<1% v/v) to avoid cellular toxicity .

Advanced

Modify the phenyl ring with hydrophilic substituents (e.g., hydroxyl or carboxyl groups) while retaining the nitro group’s electronic effects. Computational solubility prediction tools (e.g., ACD/Percepta) can guide structural optimization .

How are conflicting mechanistic hypotheses resolved in nitro-group-mediated reactions?

Advanced

Use kinetic isotope effects (KIEs) and intermediate trapping experiments. For example, ex situ analysis of 1-(2-nitrophenyl)ethanol oxidation identified 2-nitrobenzaldehyde as a key intermediate, confirming a stepwise mechanism over a concerted pathway .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.